molecular formula C10H9BrO B592042 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1260012-96-1

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B592042
CAS No.: 1260012-96-1
M. Wt: 225.085
InChI Key: XHDQVHPRQPQGFU-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 7th position and a methyl group at the 6th position

Scientific Research Applications

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.

Safety and Hazards

Safety information for 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one indicates that it has the following hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.

    Oxidation: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A positional isomer with the bromine and methyl groups swapped.

    7-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: A chloro derivative with similar chemical properties.

    7-Bromo-6-ethyl-2,3-dihydro-1H-inden-1-one: An ethyl-substituted analog with different steric and electronic effects.

Uniqueness

7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group at specific positions on the indanone ring can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-bromo-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDQVHPRQPQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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